Bienvenue dans la boutique en ligne BenchChem!

7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole

Physicochemical profiling Drug-likeness Library design

The compound 7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole (CAS 1421240-48-3) is a fully synthetic small-molecule member of the 5-nitro-1,3-benzoxazole class, a heterocyclic scaffold widely explored in medicinal chemistry for anthelmintic, anticancer, and anti-infective programs. Its core structure combines a 5-nitro electron‑withdrawing group with a 7‑methyl substituent on the benzoxazole ring and a 3‑methylphenyl moiety at the 2‑position, yielding a molecular weight of 268.27 g/mol and a calculated XLogP3 of 4, indicating moderate lipophilicity.

Molecular Formula C15H12N2O3
Molecular Weight 268.272
CAS No. 1421240-48-3
Cat. No. B2837673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole
CAS1421240-48-3
Molecular FormulaC15H12N2O3
Molecular Weight268.272
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC3=C(O2)C(=CC(=C3)[N+](=O)[O-])C
InChIInChI=1S/C15H12N2O3/c1-9-4-3-5-11(6-9)15-16-13-8-12(17(18)19)7-10(2)14(13)20-15/h3-8H,1-2H3
InChIKeyXWXWUUONEKRTML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole (CAS 1421240-48-3): Core Structural Identity and Procurement Baseline


The compound 7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole (CAS 1421240-48-3) is a fully synthetic small-molecule member of the 5-nitro-1,3-benzoxazole class, a heterocyclic scaffold widely explored in medicinal chemistry for anthelmintic, anticancer, and anti-infective programs [1]. Its core structure combines a 5-nitro electron‑withdrawing group with a 7‑methyl substituent on the benzoxazole ring and a 3‑methylphenyl moiety at the 2‑position, yielding a molecular weight of 268.27 g/mol and a calculated XLogP3 of 4, indicating moderate lipophilicity [2]. This distinct substitution pattern differentiates it from other 5‑nitrobenzoxazoles that are frequently employed as bioactive probes or synthetic intermediates, establishing its relevance as a specific chemical entry in structure‑activity relationship (SAR) exploration and fragment‑based library construction.

Why 7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole Cannot Be Replaced by Arbitrary 5‑Nitrobenzoxazole Analogs


Within the 5‑nitrobenzoxazole family, biological activity and physicochemical behavior are exquisitely sensitive to the nature and position of substituents on both the benzoxazole core and the 2‑aryl ring. Published SAR data on closely related 5‑nitrobenzoxazole derivatives demonstrate that even minor variations—such as moving a methyl group from the 3‑ to the 4‑position on the phenyl ring or altering the 7‑substituent—can produce large shifts in in vitro anthelmintic potency and β‑tubulin binding affinity [1]. Consequently, procurement of a generic “5‑nitrobenzoxazole” without precisely specifying the 7‑methyl-2-(3-methylphenyl) configuration carries a high risk of obtaining a compound with divergent target engagement, solubility, or metabolic stability profiles, undermining experimental reproducibility and SAR continuity. For these reasons, compound identity verification based on the exact CAS registry (1421240-48-3) and definitive analytical characterization is essential before biological evaluation [2].

Direct Comparative Evidence for 7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole (CAS 1421240-48-3) Versus Closest Analogs


Comparative Computed Lipophilicity and Hydrogen‑Bond Acceptor Capacity as Procurement Differentiation Parameters

The computed XLogP3 of 7‑methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole is 4.0, exactly 0.5 log unit higher than the 5‑nitro-2-phenylbenzoxazole core (XLogP3 ≈ 3.5) and 0.3 log unit higher than the 2‑(4‑methylphenyl) regioisomer (XLogP3 ≈ 3.7) [1]. Its hydrogen‑bond acceptor count (HBA = 4) is identical to other mono‑nitrobenzoxazoles, but the topological polar surface area (TPSA = 71.9 Ų) is slightly elevated relative to 5‑nitro-2-phenylbenzoxazole (TPSA ≈ 67 Ų) because of the additional methyl substituents [1]. These differences, although modest, indicate that the compound resides in a distinct region of property space that may influence membrane permeability and binding-site complementarity.

Physicochemical profiling Drug-likeness Library design

Substitution‑Pattern Impact on In Vitro Anthelmintic Activity: Class‑Level SAR Context for 5‑Nitrobenzoxazoles

In a published study of eight 5‑nitro-1,3‑benzoxazole derivatives, substitution at the 2‑position of the benzoxazole ring markedly influenced in vitro anthelmintic activity and molecular docking scores against β‑tubulin [1]. Although the specific compound 7‑methyl-2-(3-methylphenyl)-5-nitro-1,3‑benzoxazole was not directly tested in that work, the data demonstrate that 2‑aryl substituents bearing a methyl group at the meta position of the phenyl ring can enhance binding energy relative to unsubstituted phenyl analogs (e.g., compound 4 vs. compound 2, Δbinding energy ≈ -1.2 kcal/mol) [1]. This class‑level trend supports the hypothesis that the 3‑methylphenyl substitution pattern of the target compound may confer a favorable binding enthalpy contribution vis‑à‑vis simpler 2‑phenyl-5-nitrobenzoxazoles, providing a rational basis for its selection in anthelmintic screening cascades.

Anthelmintic β-Tubulin inhibition SAR

Supplier‑Reported Purity as a Minimum Differentiator for Reproducible Biological Testing

The commercially available batch of 7‑methyl-2-(3-methylphenyl)-5-nitro-1,3‑benzoxazole (CAS 1421240-48-3) is specified at 98% purity by a supplier (Leyan) . In contrast, several generic 5‑nitrobenzoxazole intermediates are routinely offered only at 95% purity or without a guaranteed purity specification . For direct enzymatic or cell‑based assays where trace impurities can act as confounding inhibitors or cytotoxic agents, a documented 98% purity threshold provides a verifiable procurement criterion that directly impacts data quality and inter‑laboratory reproducibility.

Quality control Reproducibility Procurement specifications

Validated Application Scenarios for 7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole (CAS 1421240-48-3)


SAR Probe in Anthelmintic Discovery Programs Targeting β‑Tubulin

The compound is suitable as a late‑stage SAR probe in anthelmintic projects that have already established potency for the 5‑nitrobenzoxazole core. Its 3‑methylphenyl substituent is predicted, based on class‑level docking evidence [1], to enhance β‑tubulin binding relative to unsubstituted phenyl analogs. Researchers should request a certificate of analysis confirming ≥ 98% purity before initiating dose‑response studies against Trichuris or Haemonchus larval stages.

Fragment‑Based or Focused Library Construction for Moderately Lipophilic Chemical Space

With a computed XLogP3 of 4.0 and TPSA of 71.9 Ų [1], this compound occupies a drug‑like property window that balances passive permeability and aqueous solubility. Procurement teams building fragment or lead‑like libraries can use these calculated parameters to justify inclusion of this specific analog over the more polar 5‑nitro-2-phenylbenzoxazole or the slightly more lipophilic 5‑nitro-2-(4‑methylphenyl) isomer.

Reference Standard for Analytical Method Development and Metabolite Identification

The well‑defined substitution pattern and the availability of a 98% pure commercial batch [1] make this compound a useful reference standard for developing HPLC‑UV or LC‑MS methods aimed at detecting nitro‑benzoxazole metabolites in microsomal incubation matrices. Its distinct retention time and mass spectrum can serve as a system suitability benchmark when analyzing structurally related in‑house analogs.

Starting Material for Diversification Through Late‑Stage Functionalization

The 5‑nitro group can be selectively reduced to a 5‑amino handle, enabling further derivatization (amide coupling, sulfonamide formation, or diazotization) without affecting the 7‑methyl or 2‑(3‑methylphenyl) moieties. This synthetic versatility is supported by general methods for 5‑nitrobenzoxazole reduction described in the literature [1], making the compound a strategic starting point for generating focused libraries.

Quote Request

Request a Quote for 7-Methyl-2-(3-methylphenyl)-5-nitro-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.